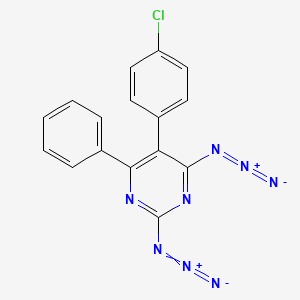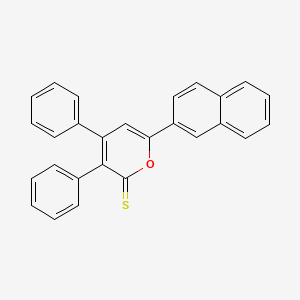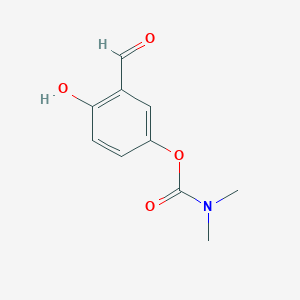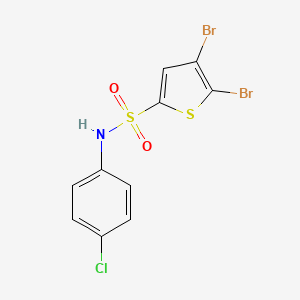
4,4'-(2-Methylpropane-1,1-diyl)bis(2-methylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) is an organic compound that belongs to the class of bisphenols. It is characterized by the presence of two phenol groups connected by a central carbon atom that is substituted with a methyl group. This compound is known for its applications in various fields, including polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) typically involves the reaction of 2-methylphenol with 2-methylpropane-1,1-diyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of 4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) is often carried out in large-scale reactors with precise control over temperature and pressure. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro derivatives, halogenated phenols.
科学的研究の応用
4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and epoxy resins.
Materials Science: The compound is utilized in the development of high-performance materials with enhanced thermal and mechanical properties.
Biology and Medicine: It is studied for its potential antioxidant properties and its role in inhibiting certain enzymes.
Industry: The compound is used in the production of flame retardants and stabilizers for plastics.
作用機序
The mechanism of action of 4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) involves its interaction with various molecular targets. The phenol groups can donate hydrogen atoms, making the compound an effective antioxidant. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
- 4,4’-(1-Methylethylidene)bis(2,6-dimethylphenol)
- 4,4’-(1-Phenylethane-1,1-diyl)bis(2-methylphenol)
- 2,2’-Bis(4-hydroxy-3,5-dimethylphenyl)propane
Uniqueness
4,4’-(2-Methylpropane-1,1-diyl)bis(2-methylphenol) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its central carbon atom with a methyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. This uniqueness makes it valuable in applications requiring specific performance characteristics, such as high thermal stability and resistance to oxidation.
特性
CAS番号 |
875903-21-2 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
4-[1-(4-hydroxy-3-methylphenyl)-2-methylpropyl]-2-methylphenol |
InChI |
InChI=1S/C18H22O2/c1-11(2)18(14-5-7-16(19)12(3)9-14)15-6-8-17(20)13(4)10-15/h5-11,18-20H,1-4H3 |
InChIキー |
OYAKRXXLELUOET-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)C)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)





![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)


![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
![2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12608508.png)
